molecular formula C24H19N3O5S2 B2436413 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide CAS No. 892843-71-9

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide

Katalognummer: B2436413
CAS-Nummer: 892843-71-9
Molekulargewicht: 493.55
InChI-Schlüssel: JNRFJXFPHQLTQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an isoquinoline sulfonyl group and a benzothiazole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The goal is to achieve consistent quality and scalability for commercial applications .

Analyse Chemischer Reaktionen

Types of Reactions

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as dichloromethane, ethanol, and water. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Wirkmechanismus

The mechanism of action of 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other isoquinoline derivatives and benzothiazole-containing molecules. Examples are:

Uniqueness

What sets 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Biologische Aktivität

The compound 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its effects on various enzymes and its potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes an isoquinoline moiety and a benzothiazole ring. The presence of these functional groups is believed to contribute to its biological properties.

Biological Activity Overview

Recent studies have highlighted the following key biological activities of this compound:

  • Enzyme Inhibition :
    • The compound exhibits significant inhibitory activity against monoamine oxidase (MAO) and butyrylcholinesterase (BuChE) .
    • In vitro assays demonstrated that certain derivatives showed IC50 values as low as 14.80 μM for MAO-B inhibition, indicating strong potential as a therapeutic agent for neurodegenerative diseases .
  • Neuroprotective Effects :
    • In animal models, compounds similar to this derivative have shown promising results in reducing immobility time in forced swim tests, suggesting antidepressant-like effects .
    • The ability to penetrate the blood-brain barrier (BBB) further enhances its potential for treating neurological disorders .
  • Antitumor Activity :
    • Some derivatives have been tested for their cytotoxic effects against various cancer cell lines, demonstrating broad-spectrum antitumor activity with GI50 values ranging from 15.1 μM to 93.3 μM across different cancer types .

Study 1: MAO and ChE Inhibition

In a study examining the structure-activity relationship (SAR) of benzothiazole–isoquinoline derivatives, it was found that modifications to the compound significantly influenced its inhibitory potency against MAO and BuChE. Notably, introducing electron-withdrawing groups enhanced MAO antagonism .

CompoundMAO Inhibition (IC50 μM)BuChE Inhibition (%)
4g14.80 ± 5.4557.11
4d64.83 ± 4.2077.76

Study 2: Antitumor Efficacy

A separate investigation into the antitumor properties of related compounds revealed varying degrees of cytotoxicity against several cancer cell lines:

Cell LineGI50 (μM)
EKVX1.7
RPMI-822621.5
OVCAR-425.9
PC-328.7
CAKI-115.9
MDA-MB-43527.9
T-47D15.1

These findings indicate that structural modifications can lead to significant variations in biological activity, underscoring the importance of SAR studies in drug development .

The proposed mechanism for the observed biological activities includes:

  • Enzyme Binding : The compound binds effectively to active sites of MAO and BuChE, inhibiting their activity.
  • Cellular Uptake : Its ability to cross the BBB suggests that it may exert neuroprotective effects by modulating neurotransmitter levels in the brain .

Eigenschaften

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O5S2/c28-23(26-24-25-19-11-20-21(32-14-31-20)12-22(19)33-24)16-5-7-18(8-6-16)34(29,30)27-10-9-15-3-1-2-4-17(15)13-27/h1-8,11-12H,9-10,13-14H2,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRFJXFPHQLTQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=CC6=C(C=C5S4)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.